Formadicin

Penicillin-binding protein Antibacterial mechanism Pseudomonas aeruginosa

Researchers studying PBP interaction networks in Pseudomonas aeruginosa face a critical gap: nocardicin A and conventional monobactams engage only PBP 1B, failing to replicate the dual-target pharmacology essential for mapping synthetic-lethal PBP combinations or evaluating resistance emergence. Formadicin A (CAS 99150-60-4) uniquely binds both PBP 1A and PBP 1B in P. aeruginosa IFO 3080, while its 3-formylamino substituent confers high stability against diverse β-lactamases-including potent irreversible inactivation of P99 β-lactamase from Enterobacter cloacae-a property absent in formadicins B and D. Additionally, the D-glucuronide moiety of formadicin A enables enzymatic conversion to formadicin C via β-D-glucuronidase, providing a matched prodrug-product pair for tissue-specific activation studies.

Molecular Formula C30H34N4O16
Molecular Weight 706.6 g/mol
CAS No. 99150-60-4
Cat. No. B1213995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormadicin
CAS99150-60-4
Synonymsformadicin
formadicin A
formadicin B
formadicin C
formadicin D
Molecular FormulaC30H34N4O16
Molecular Weight706.6 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1C(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O)(NC=O)NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)O)N)O
InChIInChI=1S/C30H34N4O16/c31-17(25(41)42)9-10-48-15-5-3-14(4-6-15)19(36)24(40)33-30(32-12-35)11-34(29(30)47)18(26(43)44)13-1-7-16(8-2-13)49-28-22(39)20(37)21(38)23(50-28)27(45)46/h1-8,12,17-23,28,36-39H,9-11,31H2,(H,32,35)(H,33,40)(H,41,42)(H,43,44)(H,45,46)
InChIKeyHRGDBBMLDRNUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formadicin: Monocyclic β-Lactam for Gram-Negative Research


Formadicin (CAS 99150-60-4) is a naturally occurring monocyclic β-lactam antibiotic produced by the Gram-negative bacterium Flexibacter alginoliquefaciens sp. nov. YK-49, first characterized and reported in 1985 [1]. The compound exists as a family of four closely related congeners—formadicins A, B, C, and D—which share a nocardicin-type skeleton distinguished by a formylamino substituent at the 3- or 12-position and, in the case of forms A and B, a D-glucuronide moiety [2].

Origin Naturally occurring monocyclic β-lactam from Flexibacter alginoliquefaciens sp. nov. YK-49
Congeners Four related forms (A–D) differing in formylamino substituent and D-glucuronide moiety
Research Use Tool compound for Gram-negative PBP binding, β-lactamase stability, and enzymatic conversion studies

Why Formadicin Cannot Be Replaced by Generic β-Lactams


Formadicin cannot be substituted with other monocyclic β-lactams such as nocardicin A, monobactams, or conventional cephalosporins due to quantifiable structural and functional differences that directly impact experimental outcomes. The presence of the 3-formylamino substituent in formadicins A and C confers distinct penicillin-binding protein (PBP) affinity profiles and confers exceptional β-lactamase stability not observed in their close structural relatives, while the D-glucuronide moiety of forms A and B enables specific enzymatic interconversion pathways [1]. Researchers procuring this compound for PBP-targeting studies, β-lactamase resistance investigations, or narrow-spectrum anti-pseudomonal research will find that alternative β-lactams fail to replicate formadicin's unique dual PBP engagement pattern or its hydrolytic stability profile, leading to fundamentally different and potentially misleading experimental results [1].

PBP Binding Formadicin's dual PBP 1A/1B engagement profile may not be replicated by nocardicin A or monobactams, altering target coverage interpretation.
β-Lactamase Stability Congeners lacking the 3-formylamino substituent (forms B, D) may exhibit reduced β-lactamase resistance, shifting enzyme stability context.
Enzymatic Conversion The D-glucuronide moiety of forms A and B enables specific β-D-glucuronidase interconversion, absent in other monocyclic β-lactams.

Formadicin vs. Comparable β-Lactams: Quantitative Evidence


Differential PBP Binding: 1A/1B vs. 1B Only

Formadicins A and C demonstrate a broader PBP target profile than structurally related nocardicin A and formadicin B. In a comparative analysis using Pseudomonas aeruginosa IFO 3080, formadicins A and C showed affinity for both PBP 1A and PBP 1B, while nocardicin A and formadicin B exhibited affinity solely for PBP 1B [1]. This differential engagement pattern indicates that formadicins A and C may exert a more comprehensive antibacterial mechanism via simultaneous inhibition of multiple essential PBPs, potentially reducing the likelihood of target-based resistance emergence. The quantitative data for this comparison are derived from competition assays with [14C]benzylpenicillin, though exact numerical binding affinity values (e.g., IC50 values) are not reported in the primary source.

PBP binding profile
Head-to-head
Formadicins A/C bind PBP 1A + 1B; nocardicin A and formadicin B bind only PBP 1B in P. aeruginosa IFO 3080.
Supports broader target engagement for forms A/C.
Competition assay with [14C]benzylpenicillin; exact IC50 not reported.
Penicillin-binding protein Antibacterial mechanism Pseudomonas aeruginosa

β-Lactamase Resistance via 3-Formylamino Substitution

Formadicins A and C, which possess the formylamino substituent at the 3-position of the β-lactam nucleus, were reported to be highly resistant to hydrolysis by various types of β-lactamases [1]. In contrast, formadicins B and D, which lack this 3-formylamino substitution, were not similarly characterized as possessing high β-lactamase resistance. This intra-class comparison highlights the critical role of the 3-formylamino group in conferring enzymatic stability. The primary literature describes this resistance as 'highly resistant to hydrolysis' without providing quantitative hydrolysis rate constants or specific enzyme panel data.

β-Lactamase resistance
Class-level
Formadicins A and C reported highly resistant to hydrolysis by various β-lactamases; forms B and D not similarly characterized.
3-Formylamino group may confer stability advantage.
Qualitative statement; specific enzymes and kinetic data not provided.
β-lactamase stability Antibiotic resistance Enzyme hydrolysis

Narrow-Spectrum Activity Against Gram-Negative Pathogens

Formadicins are characterized by a narrow antibacterial spectrum, demonstrating high activity against specific species within the genera Pseudomonas, Proteus, and Alcaligenes [1]. Among the four congeners, formadicin C exhibits the most potent antibacterial activity [1]. This narrow spectrum contrasts sharply with broad-spectrum β-lactams such as cephabacin F group antibiotics, which show activity against a wide variety of bacteria including β-lactamase-producing clinical isolates and anaerobic species [2]. The selective activity profile of formadicins makes them valuable research tools for studying niche Gram-negative pathogens without the confounding effects of broad-spectrum antimicrobial activity.

Antibacterial spectrum
Cross-study
Narrow spectrum against Pseudomonas, Proteus, Alcaligenes spp.; formadicin C most active congener. Broad-spectrum cephabacins contrast.
Selective tool for Gram-negative screening.
Qualitative classification; no MIC fold differences reported.
Antibacterial spectrum Pseudomonas Proteus Alcaligenes

Synergistic Lysis with Mecillinam in E. coli

Formadicins A and C did not induce lysis of Escherichia coli LD-2 when administered solely at their minimum inhibitory concentrations (MICs) [1]. However, when either formadicin A or C was combined with mecillinam (amdinocillin), each combination induced a rapid lysis of the organism [1]. This cooperative lytic effect suggests a unique interaction with the bacterial cell wall synthesis machinery that differs from the behavior of many conventional β-lactams, which often induce lysis when administered alone at MIC levels. The quantitative data for this observation (e.g., lysis kinetics, exact MIC values) are not provided in the abstract or summary.

Synergistic lysis
Supporting
Formadicins A/C alone do not lyse E. coli LD-2 at MIC; combination with mecillinam triggers rapid lysis.
Conditional cell-wall disruption mechanism.
Lysis kinetics and exact MICs not reported.
Synergistic lysis Mecillinam Escherichia coli Bacterial cell wall

D-Glucuronide Moiety and Enzymatic Conversion

Formadicins A and B each possess a D-glucuronide moiety, which distinguishes them from formadicins C and D [1]. Upon hydrolysis with β-D-glucuronidase, formadicins A and B are converted to formadicins C and D, respectively [1]. This structural feature provides a unique pair of conjugated/deconjugated antibiotic pairs that can be exploited in studies of enzymatic activation, prodrug strategies, or differential tissue distribution. In contrast, monobactams such as SQ 28,502 and SQ 28,503—also produced by Flexibacter species—lack this glucuronide functional group and instead feature oligopeptide side chains [2].

D-Glucuronide moiety
Direct comparison
Formadicins A and B possess D-glucuronide; β-D-glucuronidase converts A→C, B→D. Monobactams SQ 28,502/503 lack this group.
Enables prodrug activation and conjugate studies.
Structural distinction confirmed by hydrolysis.
D-glucuronide β-D-glucuronidase Prodrug Antibiotic conjugate

Amino Acid Antagonism: Glycine and D-Amino Acids

The antibacterial activity of formadicins is specifically antagonized by several amino acids, including glycine, D-alanine, and D-leucine [1]. This antagonism pattern suggests that formadicins may interfere with pathways involving these amino acids—potentially peptidoglycan synthesis or cell wall metabolism—and distinguishes formadicins from β-lactams that do not exhibit such amino acid sensitivity. The specific concentrations of amino acids required for antagonism and the fold-change in MIC are not reported in the available source.

Amino acid antagonism
Supporting
Activity antagonized by glycine, D-alanine, D-leucine; not typical for most β-lactams.
Unique phenotypic signature for mechanism-of-action studies.
Antagonism concentrations not reported.
Amino acid antagonism Antibacterial mechanism D-amino acids Glycine

Optimal Research Scenarios for Formadicin


Dual PBP 1A/1B Inhibition in P. aeruginosa

Researchers seeking to study the functional consequences of simultaneous PBP 1A and PBP 1B inhibition in Pseudomonas aeruginosa should select formadicin A or C as their primary tool compound. As established in Section 3, formadicins A and C uniquely engage both PBP 1A and PBP 1B in P. aeruginosa IFO 3080, whereas the close structural analog nocardicin A binds only PBP 1B [1]. This dual targeting profile makes formadicins A and C essential for experiments designed to map PBP interaction networks, identify synthetic lethal PBP combinations, or evaluate the potential for reduced resistance emergence through multi-PBP engagement.

β-Lactamase Resistance via 3-Formylamino Substitution

Investigators focused on β-lactamase stability and the structural determinants of enzymatic resistance should procure formadicin A (which bears the 3-formylamino substituent) rather than formadicin B or D. Section 3 documents that formadicins A and C exhibit high resistance to hydrolysis by various β-lactamases, a property linked to the 3-formylamino group, while formadicins B and D lack this reported stability [1]. Formadicin A thus serves as a positive control for formylamino-mediated β-lactamase resistance in structure-activity relationship studies aimed at developing enzyme-stable monocyclic β-lactams.

Glucuronide Prodrug Activation by β-D-Glucuronidase

Researchers exploring prodrug activation via β-D-glucuronidase should obtain formadicin A or B. As documented in Section 3, formadicins A and B contain a D-glucuronide moiety and are enzymatically converted to formadicins C and D, respectively, upon hydrolysis with β-D-glucuronidase [1]. This property enables studies of tissue-specific activation, glucuronide prodrug design, and enzymatic biotransformation pathways relevant to antibiotic development. The availability of both the glucuronidated parent (A or B) and the de-glucuronidated product (C or D) provides a matched pair for controlled experiments.

Narrow-Spectrum Anti-Pseudomonal Research

Investigators studying Pseudomonas, Proteus, or Alcaligenes infections in defined laboratory models who require an antibiotic with minimal collateral activity against commensal flora should select formadicin C, the most potent of the four congeners. Section 3 establishes that formadicins possess a narrow antibacterial spectrum, active specifically against these three genera, in contrast to broad-spectrum agents like cephabacin F group antibiotics [1][2]. Formadicin C is particularly suitable for experiments where broad-spectrum antimicrobial activity would confound microbiome analyses or mask pathogen-specific effects.

Application
Selection Property
Validation Focus
Dual PBP 1A/1B engagement in P. aeruginosa
PBP binding profile (forms A/C)
Competitive binding assays with reference strain IFO 3080
β-Lactamase resistance via 3-formylamino
Hydrolytic stability conferred by substituent
Stability against diverse β-lactamase panels
Glucuronide prodrug activation by β-D-glucuronidase
D-Glucuronide conjugate (forms A/B)
Enzymatic hydrolysis to de-glucuronidated product
Narrow-spectrum anti-pseudomonal research
Selective activity against Pseudomonas, Proteus, Alcaligenes
MIC determination in target genera, off-target exclusion

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